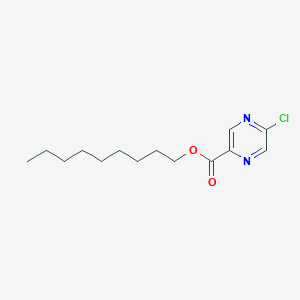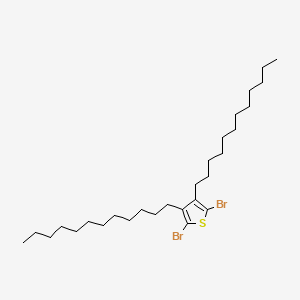
N-(7-(4-Nitrophenyl)-5-oxo-2,3,6,7-tetrahydroimidazo(2,1-b)(1,3)thiazin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-(4-Nitrophenyl)-5-oxo-2,3,6,7-tetrahydroimidazo(2,1-b)(1,3)thiazin-6-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a nitrophenyl group, an imidazo-thiazin ring, and a benzamide moiety, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-(4-Nitrophenyl)-5-oxo-2,3,6,7-tetrahydroimidazo(2,1-b)(1,3)thiazin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the imidazo-thiazin ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The nitrophenyl group is introduced via nitration reactions, while the benzamide moiety is attached through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, precise control of reaction temperatures, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(7-(4-Nitrophenyl)-5-oxo-2,3,6,7-tetrahydroimidazo(2,1-b)(1,3)thiazin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzamide moiety.
Aplicaciones Científicas De Investigación
N-(7-(4-Nitrophenyl)-5-oxo-2,3,6,7-tetrahydroimidazo(2,1-b)(1,3)thiazin-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(7-(4-Nitrophenyl)-5-oxo-2,3,6,7-tetrahydroimidazo(2,1-b)(1,3)thiazin-6-yl)benzamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The imidazo-thiazin ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Nitrophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
- N-(4-Nitrophenyl)-5-oxo-1,2,4-triazine-3-carboxamide
Uniqueness
N-(7-(4-Nitrophenyl)-5-oxo-2,3,6,7-tetrahydroimidazo(2,1-b)(1,3)thiazin-6-yl)benzamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Propiedades
Número CAS |
137918-88-8 |
|---|---|
Fórmula molecular |
C19H16N4O4S |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
N-[7-(4-nitrophenyl)-5-oxo-2,3,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-6-yl]benzamide |
InChI |
InChI=1S/C19H16N4O4S/c24-17(13-4-2-1-3-5-13)21-15-16(12-6-8-14(9-7-12)23(26)27)28-19-20-10-11-22(19)18(15)25/h1-9,15-16H,10-11H2,(H,21,24) |
Clave InChI |
AAYBXSXYDGDBSC-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=O)C(C(SC2=N1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



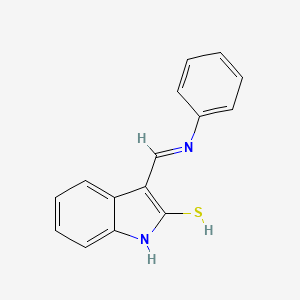
![2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran](/img/structure/B14275951.png)
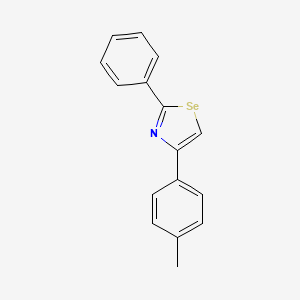
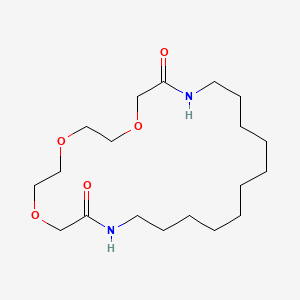
![Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate](/img/structure/B14275974.png)

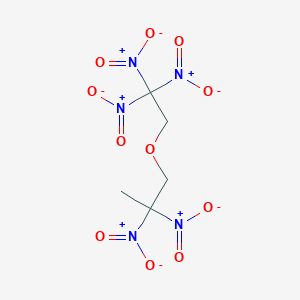
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium](/img/structure/B14275990.png)

![{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid)](/img/structure/B14276006.png)

